4-Fluoro-2-nitrobenzenecarbothioamide
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Overview
Description
4-Fluoro-2-nitrobenzenecarbothioamide is an organic compound with the molecular formula C7H5FN2O2S It is a derivative of benzenecarbothioamide, where the benzene ring is substituted with a fluoro group at the 4-position and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-nitrobenzenecarbothioamide typically involves the nitration of 4-fluorobenzenecarbothioamide. The process can be summarized as follows:
Nitration Reaction: 4-Fluorobenzenecarbothioamide is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 2-position of the benzene ring.
Reaction Conditions: The reaction is usually carried out at low temperatures to control the rate of nitration and to prevent over-nitration. The reaction mixture is then neutralized and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can optimize the reaction conditions and improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-nitrobenzenecarbothioamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted by nucleophiles such as phenoxide ions, leading to the formation of substituted diphenyl ethers.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Phenoxide ions, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 4-Fluoro-2-aminobenzenecarbothioamide.
Substitution: 4-Phenoxy-2-nitrobenzenecarbothioamide.
Scientific Research Applications
4-Fluoro-2-nitrobenzenecarbothioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Fluoro-2-nitrobenzenecarbothioamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.
Pathways Involved: The compound may affect signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Fluoronitrobenzene: Similar structure but lacks the carbothioamide group.
2-Fluoronitrobenzene: Isomer with the fluoro and nitro groups at different positions.
4-Fluoro-2-nitrobenzoic acid: Contains a carboxylic acid group instead of a carbothioamide group.
Uniqueness
4-Fluoro-2-nitrobenzenecarbothioamide is unique due to the presence of both a fluoro and a nitro group on the benzene ring, along with a carbothioamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
658076-52-9 |
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Molecular Formula |
C7H5FN2O2S |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
4-fluoro-2-nitrobenzenecarbothioamide |
InChI |
InChI=1S/C7H5FN2O2S/c8-4-1-2-5(7(9)13)6(3-4)10(11)12/h1-3H,(H2,9,13) |
InChI Key |
HWVNJLRTFWERCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])C(=S)N |
Origin of Product |
United States |
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